methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate
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Overview
Description
Methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with methyl groups and a propanoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate typically involves multiple steps. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl chloride, which is then reacted with thiol-containing compounds under specific conditions to form the desired thioether linkage. The final step involves esterification with propanoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) and specific solvents are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thienopyrimidines
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new pharmaceuticals targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-Nitrothiophenes
- Substituted carbethoxythienopyrimidines
Uniqueness
Methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate stands out due to its specific thioether linkage and ester functional group, which confer unique chemical reactivity and biological activity compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-6-7(2)17-10-9(6)11(14-5-13-10)18-8(3)12(15)16-4/h5,8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCRQOSJSSNUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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